molecular formula C10H9ClINO B1451784 5-chloro-N-cyclopropyl-2-iodobenzamide CAS No. 1690851-05-8

5-chloro-N-cyclopropyl-2-iodobenzamide

Cat. No.: B1451784
CAS No.: 1690851-05-8
M. Wt: 321.54 g/mol
InChI Key: SMFONPVMKSRETJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-cyclopropyl-2-iodobenzamide is an organic compound with the molecular formula C10H9ClINO It is a derivative of benzamide, featuring a chlorine atom at the 5th position, a cyclopropyl group attached to the nitrogen atom, and an iodine atom at the 2nd position of the benzene ring

Scientific Research Applications

5-chloro-N-cyclopropyl-2-iodobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated benzamides.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its structural features suggest it may have activity against certain biological targets.

    Industry: The compound can be used in the development of agrochemicals, such as pesticides and herbicides, due to its potential bioactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-cyclopropyl-2-iodobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-iodobenzoic acid and cyclopropylamine.

    Amidation Reaction: The 5-chloro-2-iodobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions. The resulting acid chloride is then reacted with cyclopropylamine in the presence of a base such as triethylamine (TEA) to form this compound.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-cyclopropyl-2-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 2nd position can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The presence of the iodine atom makes the compound suitable for palladium-catalyzed coupling reactions such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate (K2CO3)) are typically used in coupling reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as 5-chloro-N-cyclopropyl-2-azidobenzamide or 5-chloro-N-cyclopropyl-2-cyanobenzamide can be formed.

    Oxidation and Reduction Products: Various oxidized or reduced derivatives of the compound can be obtained, depending on the specific reaction conditions.

Mechanism of Action

The mechanism of action of 5-chloro-N-cyclopropyl-2-iodobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the chlorine and iodine atoms can enhance its binding affinity and specificity. The cyclopropyl group may also contribute to its overall biological activity by influencing the compound’s conformation and stability.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-iodobenzamide: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.

    N-cyclopropyl-2-iodobenzamide: Lacks the chlorine atom, which may influence its chemical properties and applications.

    5-chloro-N-cyclopropylbenzamide: Lacks the iodine atom, which may reduce its suitability for certain reactions such as coupling reactions.

Uniqueness

5-chloro-N-cyclopropyl-2-iodobenzamide is unique due to the presence of both chlorine and iodine atoms, as well as the cyclopropyl group

Properties

IUPAC Name

5-chloro-N-cyclopropyl-2-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClINO/c11-6-1-4-9(12)8(5-6)10(14)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFONPVMKSRETJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(C=CC(=C2)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-N-cyclopropyl-2-iodobenzamide
Reactant of Route 2
Reactant of Route 2
5-chloro-N-cyclopropyl-2-iodobenzamide
Reactant of Route 3
Reactant of Route 3
5-chloro-N-cyclopropyl-2-iodobenzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-chloro-N-cyclopropyl-2-iodobenzamide
Reactant of Route 5
Reactant of Route 5
5-chloro-N-cyclopropyl-2-iodobenzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-chloro-N-cyclopropyl-2-iodobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.